molecular formula C20H23NO4S B5738939 ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B5738939
M. Wt: 373.5 g/mol
InChI Key: BYORKGSTWIAXER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic derivative of the cyclopenta[b]thiophene scaffold, a structure frequently explored in medicinal chemistry for its versatility in drug design. The compound is synthesized from ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (compound 1 in ) through substitution of the amino group with a (2,3-dimethylphenoxy)acetyl moiety.

Properties

IUPAC Name

ethyl 2-[[2-(2,3-dimethylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-4-24-20(23)18-14-8-6-10-16(14)26-19(18)21-17(22)11-25-15-9-5-7-12(2)13(15)3/h5,7,9H,4,6,8,10-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYORKGSTWIAXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in recent research for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects on various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H22N2O4S
  • Molar Mass : 378.46 g/mol
  • CAS Number : 303116-93-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. The compound exhibits potential as an inhibitor of key signaling pathways associated with tumor growth, particularly through:

  • VEGFR Inhibition : It has been reported to inhibit vascular endothelial growth factor receptors (VEGFRs), which play a crucial role in angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen .
  • Apoptosis Induction : The compound has shown the ability to induce apoptosis in cancer cells by modulating the expression levels of pro-apoptotic and anti-apoptotic proteins such as p53 and Bax/Bcl-2 .
  • Cell Cycle Arrest : It causes cell cycle arrest at various phases (G1/S and G2/M), leading to reduced cell proliferation .

Antitumor Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
HepG223.2Apoptosis induction and cell cycle arrest
HCT-11649.9VEGFR inhibition and β-tubulin disruption
MCF-726.86Induction of early and late apoptosis

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against liver (HepG2) and colorectal (HCT-116) cancer cells .

Case Studies

  • Study on HepG2 Cells : In a study focused on HepG2 cells, treatment with this compound resulted in a significant decrease in cell viability (26.86% reduction). Flow cytometry analysis revealed an increase in both early (AV+/PI−) and late (AV+/PI+) apoptotic populations compared to untreated controls .
  • MCF-7 Breast Cancer Model : The compound was tested on MCF-7 breast cancer cells, where it induced apoptosis and demonstrated a notable impact on the cell cycle distribution, causing G2/M phase arrest .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. Research has shown that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives tested against the MCF-7 breast carcinoma cell line demonstrated promising cytotoxicity, indicating that modifications in the thiophene structure can enhance their anticancer properties .

Antimicrobial Properties

Thiophene derivatives have also been investigated for their antimicrobial activities. Studies indicate that certain compounds exhibit substantial antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The incorporation of specific functional groups can improve the efficacy of these compounds against bacterial infections .

Antiquorum-Sensing Activity

Research has identified that some thiophene analogs possess antiquorum-sensing properties, which can inhibit bacterial communication and biofilm formation. This characteristic is particularly beneficial in treating infections caused by biofilm-forming bacteria .

Applications in Drug Development

The unique pharmacological properties of this compound make it a candidate for further development in drug discovery programs aimed at targeting cancer and bacterial infections. Its ability to modulate biological pathways means it could serve as a lead compound for designing new therapeutics with improved safety profiles.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The compound shares its core cyclopenta[b]thiophene-3-carboxylate structure with several derivatives, differing primarily in the substituents at the 2-position. Below is a comparative analysis of key analogs:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound: Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (2,3-Dimethylphenoxy)acetyl C₂₂H₂₅NO₅S 427.50 High lipophilicity due to aromatic phenoxy group; potential anti-cancer activity
Ethyl 2-[(5-bromo-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate () 5-Bromo-2-furoyl C₁₅H₁₄BrNO₄S 384.24 Bromine atom enhances electrophilicity; used in halogen-bonding interactions
GLX351322 (Ethyl 2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-...; ) 2-[4-(Furan-2-carbonyl)piperazin-1-yl]acetyl C₂₁H₂₅N₃O₅S 431.51 NOX4 inhibitor (IC₅₀ = 5 µM); moderate solubility (32 µM) and metabolic stability
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate () 3-Phenylthioureido C₁₇H₁₉N₃O₂S₂ 385.48 Antifungal/antibacterial activity; crystallographic data shows planar conformation
Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate () Amino C₉H₁₁NO₂S 197.25 Precursor for derivatives; lower molecular weight and polarity

Physicochemical and Functional Differences

  • Lipophilicity: The target compound’s (2,3-dimethylphenoxy)acetyl group increases logP compared to analogs like the 5-bromo-furoyl derivative () or the methyl ester precursor ().
  • Bioactivity: GLX351322 () exhibits specific inhibition of NOX4, whereas the phenylthioureido derivative () shows broader antimicrobial activity.
  • Synthetic Routes: The target compound is synthesized via acylation of the amino precursor, similar to methods in and , whereas the phenylthioureido analog () requires condensation with phenyl isothiocyanate.

Crystallographic and Conformational Insights

  • The phenylthioureido derivative () adopts a planar conformation stabilized by intramolecular hydrogen bonds (N–H···S), a feature critical for its biological activity .

Key Research Findings

Anti-Cancer Potential: Derivatives like the target compound and triazolopyrimidine analogs () demonstrate cytotoxicity against cancer cell lines, likely due to interactions with DNA or enzyme active sites.

Enzyme Inhibition: GLX351322’s NOX4 inhibition (IC₅₀ = 5 µM) highlights the role of substituents in modulating enzyme specificity .

Antimicrobial Activity : Thioureido derivatives () exhibit MIC values <10 µg/mL against Candida albicans, linked to their rigid, planar structures .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step condensation reactions. A common approach involves:

  • Step 1 : Reacting 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with phenyl isothiocyanate or substituted acyl chlorides under reflux in ethanol with catalytic acetic acid .
  • Step 2 : Introducing the (2,3-dimethylphenoxy)acetyl group via nucleophilic acyl substitution.
    Optimization : Reaction time (5–12 hours), solvent choice (ethanol, 1,4-dioxane), and temperature (reflux at ~78°C) are critical. Yield improvements (e.g., 70–85%) are achieved by isolating intermediates and controlling stoichiometry .

Basic: Which analytical techniques are essential for confirming the compound’s purity and structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and cyclopenta[b]thiophene backbone conformation. For example, characteristic shifts for the ester carbonyl (~165–170 ppm) and aromatic protons (δ 6.8–7.5 ppm) confirm functional groups .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and detects side products like unreacted amines or acylating agents .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₂₀H₂₂N₂O₄S, MW 386.47 g/mol) .

Advanced: How do researchers resolve discrepancies in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected splitting in NMR signals) often arise from conformational isomers or impurities. Strategies include:

  • Variable Temperature NMR : To identify dynamic rotational barriers in the (2,3-dimethylphenoxy)acetyl group .
  • X-ray Crystallography : Definitive structural confirmation, as demonstrated for analogous thioureido-thiophene derivatives, resolves ambiguities in substituent orientation .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR chemical shifts) .

Advanced: What methodologies are used to evaluate the compound’s biological activity, and how are false positives mitigated?

  • In Vitro Assays : Antioxidant activity is assessed via DPPH radical scavenging (IC₅₀ values) and FRAP assays. Anti-inflammatory potential is tested using COX-2 inhibition assays .
  • Mitigating False Positives :
    • Dose-Response Curves : Ensure activity is concentration-dependent.
    • Counter-Screens : Exclude non-specific effects (e.g., testing against unrelated enzymes like acetylcholinesterase) .
    • Cellular Toxicity Assays : Use MTT or resazurin assays to rule out cytotoxicity-driven artifacts .

Advanced: How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Docking Studies : Predict binding modes to targets like COX-2 or bacterial enzymes. For example, the (2,3-dimethylphenoxy) group may occupy hydrophobic pockets, as seen in similar thiophene derivatives .
  • QSAR Modeling : Correlate substituent electronegativity or steric bulk with activity. Methoxy groups at specific positions improve antioxidant efficacy by enhancing radical stabilization .
  • Molecular Dynamics (MD) : Simulate compound-receptor interactions over time to assess binding stability .

Basic: What are the compound’s key physicochemical properties relevant to formulation studies?

  • Solubility : Low aqueous solubility (logP ~3.5) necessitates prodrug strategies or nanoformulation.
  • Stability : Susceptible to hydrolysis at the ester group under alkaline conditions (pH > 8). Storage at 2–8°C in anhydrous DMSO is recommended .
  • Melting Point : Typically 180–190°C, determined via differential scanning calorimetry (DSC) .

Advanced: How do researchers address low yields in large-scale synthesis?

  • Catalytic Optimization : Replace acetic acid with milder catalysts (e.g., DMAP) to reduce side reactions .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing reaction time from hours to minutes .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for scalable purification .

Advanced: What strategies are employed to study metabolic pathways and degradation products?

  • In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. The ester group is prone to hydrolysis, generating carboxylic acid derivatives .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and oxidative stress (H₂O₂) to identify major degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.